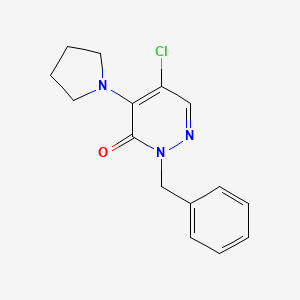

![molecular formula C10H8N2O3S B5310293 5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 7293-32-5](/img/structure/B5310293.png)

5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” is an organic compound containing a thiophene that is disubstituted at the C-2, and C5-positions . It has a molecular formula of C10H8O2S .

Synthesis Analysis

A microwave-assisted, chemoselective synthesis of a similar compound, “(3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one”, has been achieved via the solvent-free one-pot reaction of “(3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one” with isopropylamine .Molecular Structure Analysis

The molecular structure of “(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a molecular formula of C10H8O2S, an average mass of 192.234 Da, and a monoisotopic mass of 192.024506 Da .Physical And Chemical Properties Analysis

“(5E)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone” has a density of 1.3±0.1 g/cm3, a boiling point of 371.1±42.0 °C at 760 mmHg, and a flash point of 178.2±27.9 °C .科学的研究の応用

Medicinal Chemistry and Drug Development

Barbituric acid derivatives have historically been used as the parent compounds for barbiturate drugs. Although barbituric acid itself is not pharmacologically active, its derivatives exhibit sedative, hypnotic, and anticonvulsant properties. Researchers explore modifications of the barbituric acid scaffold to design novel drugs with improved efficacy and reduced side effects .

Coordination Chemistry

Barbituric acid derivatives can act as ligands in coordination complexes. Their ability to form stable metal complexes makes them valuable in catalysis, sensing, and materials science. Researchers investigate their coordination behavior with various metal ions, leading to applications in fields such as homogeneous catalysis and molecular recognition .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Barbituric acid derivatives participate in hydrogen bonding networks, π-π stacking, and host-guest interactions. These properties contribute to their use in designing functional materials, such as molecular sensors, switches, and self-assembled structures .

Organic Synthesis

Barbituric acid derivatives serve as versatile building blocks in organic synthesis. Researchers exploit their reactivity to create fused heterocycles, functionalized pyrimidines, and other complex structures. These synthetic pathways enable the preparation of diverse compounds for pharmaceuticals, agrochemicals, and materials .

Photophysical Properties

The presence of conjugated double bonds in barbituric acid derivatives gives rise to interesting photophysical properties. Researchers investigate their fluorescence, phosphorescence, and photochemical behavior. These insights contribute to the development of fluorescent probes, sensors, and optoelectronic materials .

Computational Chemistry

Barbituric acid derivatives are studied using computational methods to predict their properties, reactivity, and behavior. Quantum chemical calculations provide insights into their electronic structure, stability, and potential applications. Researchers use these findings to guide experimental work and optimize molecular designs .

Molecules | Free Full-Text | 5-(2-Thienylidene)barbituric Acid - MDPI Barbituric acid, 5-(5-methyl-2-thenylidene)- Structure - C10H8N2O3S - MolInstincts Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Barbituric acid - Wikipedia

特性

IUPAC Name |

5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c1-5-2-3-6(16-5)4-7-8(13)11-10(15)12-9(7)14/h2-4H,1H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXURWGEQULWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346970 |

Source

|

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7293-32-5 |

Source

|

| Record name | ST020950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)

![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)

![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)

![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)

![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)

![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(1-methyl-1H-imidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5310320.png)